molecular formula C15H13ClO4S B14848919 3-Acetyl-5-(benzyloxy)benzenesulfonyl chloride

3-Acetyl-5-(benzyloxy)benzenesulfonyl chloride

Cat. No.: B14848919
M. Wt: 324.8 g/mol
InChI Key: YEFCXPAQNWJOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-5-(benzyloxy)benzenesulfonyl chloride is an organic compound with the molecular formula C15H13ClO4S and a molar mass of 324.78 g/mol . This compound is a derivative of benzenesulfonyl chloride, featuring an acetyl group at the 3-position and a benzyloxy group at the 5-position on the benzene ring. It is primarily used in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-(benzyloxy)benzenesulfonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using automated equipment to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-(benzyloxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Coupled Products: Formed from coupling reactions, leading to the formation of new carbon-carbon bonds.

Scientific Research Applications

3-Acetyl-5-(benzyloxy)benzenesulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Acetyl-5-(benzyloxy)benzenesulfonyl chloride involves its reactivity as a sulfonyl chloride derivative. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with amines and alcohols. This reactivity is exploited in various chemical reactions to synthesize sulfonamides and sulfonate esters. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-5-(benzyloxy)benzenesulfonyl chloride is unique due to the presence of both acetyl and benzyloxy groups on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This compound’s specific structure allows for the synthesis of unique derivatives that may have distinct properties and applications compared to other sulfonyl chloride derivatives .

Properties

Molecular Formula

C15H13ClO4S

Molecular Weight

324.8 g/mol

IUPAC Name

3-acetyl-5-phenylmethoxybenzenesulfonyl chloride

InChI

InChI=1S/C15H13ClO4S/c1-11(17)13-7-14(9-15(8-13)21(16,18)19)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

YEFCXPAQNWJOMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.